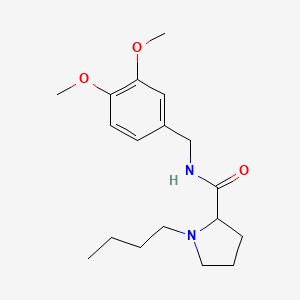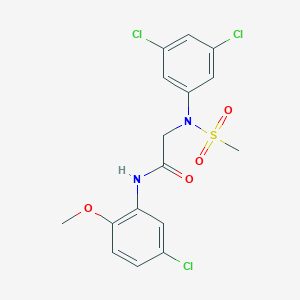
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide, also known as BDMP, is a chemical compound that belongs to the class of prolinamide derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has been explored for its potential applications in drug discovery and development. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown promising results in the treatment of Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 1-butyl-N-(3,4-dimethoxybenzyl)prolinamide is not fully understood. However, it is believed to act on the GABAergic and glutamatergic systems in the brain, which are involved in the regulation of neuronal activity. This compound has been shown to enhance GABAergic transmission and inhibit glutamatergic transmission, leading to its anticonvulsant and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and cell survival. This compound has also been shown to modulate the activity of ion channels and receptors in the brain, leading to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several advantages for lab experiments, including its low toxicity profile, high potency, and selectivity for specific targets. However, its synthesis can be challenging and requires expertise in organic chemistry. Moreover, its pharmacokinetic properties and bioavailability need to be further investigated to determine its suitability for clinical use.
Zukünftige Richtungen
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide has several potential future directions for research. It can be further explored for its applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound can also be modified to improve its pharmacokinetic properties and bioavailability, making it a more suitable candidate for clinical use. Moreover, its potential applications in drug design and discovery can be further explored to develop novel therapeutic agents.
Synthesemethoden
1-butyl-N-(3,4-dimethoxybenzyl)prolinamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with butyraldehyde, followed by the condensation with proline and subsequent reduction. The final product is obtained through purification and isolation.
Eigenschaften
IUPAC Name |
1-butyl-N-[(3,4-dimethoxyphenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-5-10-20-11-6-7-15(20)18(21)19-13-14-8-9-16(22-2)17(12-14)23-3/h8-9,12,15H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCWIUKOIUOOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![N'-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4948913.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)



![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
